2-(2-(4-乙基苯基)-4-氧代吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基)-N-(呋喃-2-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和生物活性
对化合物2-(2-(4-乙基苯基)-4-氧代吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基)-N-(呋喃-2-基甲基)乙酰胺及其相关衍生物的研究显示出多种应用,特别是在创新杂环的合成及其生物学评估中。这些化合物已被探索在包括杀虫、抗癌、抗菌和抗氧化活性在内的各个领域的潜力。重点一直放在合成包含吡唑并[1,5-d][1,2,4]三嗪部分的新型杂环化合物并评估它们的生物活性。
杀虫剂评估: Fadda 等人(2017 年)进行的一项研究利用与指定化合物相关的先驱物合成各种杂环,包括吡唑并[1,5-d][1,2,4]三嗪衍生物。这些新合成的化合物被检查了对棉叶虫斜纹夜蛾的杀虫性能,展示了在农业应用中的潜力 (Fadda 等人,2017 年)。
抗癌和抗菌活性: Riyadh 等人(2013 年)对与查询化合物在结构上相关的安替比林杂环的研究突出了它们的合成以及随后对抗癌和抗菌活性的评估。这表明该化合物与开发新的治疗方法有关 (Riyadh 等人,2013 年)。
抗氧化活性: Chkirate 等人(2019 年)探索了吡唑-乙酰胺衍生物及其与 Co(II) 和 Cu(II) 的配位配合物的合成和表征。该研究还评估了这些化合物的抗氧化活性,表明在制药应用中的潜力 (Chkirate 等人,2019 年)。
其他生物活性: Bondock 等人(2008 年)进一步阐述了包含安替比林部分的新杂环的抗菌潜力,表明与这些化合物相关的广泛生物活性。这扩大了该化合物在医学和药物研究中的应用范围 (Bondock 等人,2008 年)。
作用机制
Target of Action
The primary target of this compound is the Fyn tyrosine kinase . Fyn kinase is a member of the Src family kinases (SFKs), which is one of the largest and most studied families of non-receptor tyrosine kinases due to the implications of its members in oncogenesis and cancer development .
Mode of Action
The compound interacts with Fyn kinase, inhibiting its activity .
Biochemical Pathways
Fyn kinase is involved in a plethora of physiological processes ranging from cell growth, adhesion and motility to ion channels and platelet activation, as well as cytokine receptor and growth factor signaling . Therefore, the inhibition of Fyn kinase by this compound could potentially affect all these pathways.
Pharmacokinetics
The effectiveness of the compound suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .
Result of Action
The inhibition of Fyn kinase by this compound could lead to a variety of molecular and cellular effects, depending on the specific physiological process in which Fyn kinase is involved . For example, in the context of cancer, the inhibition of Fyn kinase could potentially slow down tumor growth and proliferation .
属性
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-14-5-7-15(8-6-14)17-10-18-20(27)24(22-13-25(18)23-17)12-19(26)21-11-16-4-3-9-28-16/h3-10,13H,2,11-12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMLWYXGHXRLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。